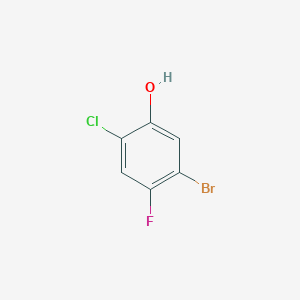

5-Bromo-2-chloro-4-fluorophenol

Description

Significance of Halogenated Phenolic Compounds in Contemporary Chemical Research

Halogenated phenolic compounds (HPCs) are of considerable interest in various fields of chemical research. acs.orgasu.ru They serve as versatile intermediates in organic synthesis, finding application in the pharmaceutical and pesticide industries. chembk.com For instance, they are used in the manufacturing of antibacterial agents, bactericides, and preservatives. chembk.com The presence of halogens can significantly enhance the biological activity of molecules, with many halogenated compounds exhibiting antibacterial, antifungal, antioxidant, and anticancer properties. researchgate.net Some have even shown potential as anxiolytics, neuroleptics, and cardioprotective agents. researchgate.net

The study of HPCs also extends to environmental science, where their persistence and potential toxicity are areas of active investigation. acs.orgnih.gov Research into the environmental fate and detoxification of these compounds is crucial for mitigating their potential negative effects on human health and ecosystems. nih.gov

Positional Isomerism and Substituent Effects on Reactivity in Polyhalogenated Aromatics

Positional isomerism is a key concept in understanding polyhalogenated aromatics. fiveable.mecreative-chemistry.org.uk Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of polyhalogenated phenols, the specific positions of the halogen atoms on the benzene (B151609) ring lead to distinct isomers with unique chemical and physical properties, such as boiling point, solubility, and reactivity. fiveable.me

The reactivity of a polyhalogenated aromatic compound is governed by the electronic effects of its substituents. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. chemistrysteps.comresearchgate.net This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to the hydroxyl group, making the molecule more susceptible to attack by electrophiles. researchgate.net

Halogens, on the other hand, are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. chemistrysteps.comkhanacademy.org The interplay of these activating and deactivating effects, along with steric hindrance from bulky substituents, determines the regioselectivity of chemical reactions. chemistrysteps.com The acidity of the phenolic proton is also influenced by these substituent effects; electron-withdrawing groups generally increase acidity by stabilizing the resulting phenoxide ion. khanacademy.orgnih.gov

Overview of 5-Bromo-2-chloro-4-fluorophenol within the Context of Multifunctional Halogenated Phenols

This compound is a polyhalogenated phenol (B47542) with the chemical formula C₆H₃BrClFO. chembk.com It is a solid, appearing as a white or light yellow crystal with a distinct odor. chembk.com This compound is soluble in organic solvents like ethanol (B145695) and chloroform (B151607) but insoluble in water. chembk.com As a phenol, it is a weakly acidic substance. chembk.com

The presence of three different halogen atoms (bromine, chlorine, and fluorine) and a hydroxyl group on the aromatic ring makes this compound a multifunctional molecule. This unique combination of functional groups opens up possibilities for its use as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. hcbbs.com For example, it has been identified as a key intermediate in the synthesis of certain pharmaceutical compounds. guidechem.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 148254-32-4 |

| Molecular Formula | C₆H₃BrClFO |

| Molecular Weight | 225.44 g/mol |

| Appearance | White powder |

| Boiling Point | 240.746°C at 760 mmHg |

| Density | 1.875 g/cm³ |

| Purity | 95% - 97% |

Data sourced from multiple chemical suppliers. lzchemical.com3wpharm.com

Research Gaps and Emerging Avenues for Investigation of this compound

While the synthetic utility of this compound as an intermediate is recognized, there are several areas where further research is warranted. chembk.comhcbbs.comguidechem.com A significant portion of the available information comes from chemical suppliers, and there is a comparative lack of in-depth academic studies on its specific reaction mechanisms and kinetic profiles.

Future research could focus on:

Detailed Mechanistic Studies: A thorough investigation into the mechanisms of various reactions involving this compound would provide a deeper understanding of how the interplay of its different halogen substituents influences reactivity and regioselectivity.

Novel Synthetic Applications: Exploring new synthetic routes that utilize the unique substitution pattern of this molecule could lead to the development of novel compounds with valuable biological or material properties.

Physicochemical Characterization: Comprehensive studies on its spectroscopic, crystallographic, and thermodynamic properties would provide a more complete scientific profile of the compound.

Environmental and Toxicological Profile: Given the persistence of some halogenated compounds, research into the environmental fate, biodegradability, and potential toxicity of this compound and its derivatives is essential for responsible application. acs.orgnih.gov

A general method for the preparation of such phenols involves the fluorination of a corresponding bromochlorophenol. chembk.com For instance, phenol can be reacted with bromine and chlorine to yield 5-bromo-2-chlorophenol, which is then fluorinated. chembk.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQPSJDOZDIKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466176 | |

| Record name | 5-BROMO-2-CHLORO-4-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148254-32-4 | |

| Record name | 5-BROMO-2-CHLORO-4-FLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Route Optimization for 5 Bromo 2 Chloro 4 Fluorophenol

Established Synthetic Pathways to 5-Bromo-2-chloro-4-fluorophenol

Traditional routes to this compound typically rely on a building-block approach, starting with a precursor that already contains some of the required substituents and then introducing the remaining functionalities through established chemical transformations.

Strategies Involving Demethylation of Substituted Methoxybenzenes

A primary and well-documented strategy for the synthesis of substituted phenols is the demethylation of the corresponding aryl methyl ether. This approach is advantageous because the methoxy group is generally stable under various reaction conditions used to construct the substituted aromatic ring, and it can be reliably cleaved in the final step to unmask the phenol (B47542).

The immediate precursor in this pathway is 5-bromo-2-chloro-4-fluoroanisole. The cleavage of the methyl-ether bond to yield the target phenol can be achieved using strong Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for this transformation. The reaction is typically performed in an inert solvent, such as methylene chloride, at low temperatures to control the reactivity of BBr₃. orgsyn.orgnih.gov The boron atom coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.

While BBr₃ is highly efficient, other reagents can also be employed for the demethylation of aryl methyl ethers, each with its own advantages and limitations.

Table 1: Comparison of Common Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | High efficiency, works for hindered ethers | Highly corrosive and moisture-sensitive |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Cost-effective | Harsh acidic conditions, may not be suitable for sensitive substrates |

| Aluminum Chloride (AlCl₃) | Toluene, with a scavenger like N,N-dimethylaniline, 100-110 °C | Effective for multiple demethylations | High temperatures, potential for side reactions |

| Iodotrimethylsilane (TMSI) | CH₂Cl₂ or CH₃CN, RT | Mild conditions | Reagent can be expensive |

Directed Halogenation and Functional Group Interconversion Approaches

An alternative to building the molecule with the methoxy group in place is to start with a simpler phenol, such as 4-fluorophenol, and introduce the chloro and bromo substituents in a regiocontrolled manner. This requires powerful synthetic tools to direct the incoming electrophiles to the correct positions, as the inherent directing effects of the hydroxyl and fluoro groups alone would lead to a mixture of products.

Directed ortho-metalation (DoM) is a premier strategy for achieving such regioselectivity. wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile to install a new substituent with high precision.

For the synthesis of this compound from 4-fluorophenol, a hypothetical but chemically sound pathway using DoM would be:

Protection: The acidic phenolic proton is first protected to prevent it from reacting with the organolithium base. A common protecting group for this purpose is the carbamate group (e.g., OCON(i-Pr)₂), which also serves as an excellent DMG.

Directed ortho-Chlorination: The protected 4-fluorophenol is treated with a strong lithium base like sec-butyllithium. The carbamate group directs lithiation to the C2 position. Quenching this intermediate with a chlorinating agent (e.g., hexachloroethane) installs the chloro substituent at the desired position.

Bromination: Subsequent bromination would be directed by the existing substituents. The powerful ortho, para-directing carbamate group and the chloro group would direct an incoming bromine electrophile to the C5 position.

Deprotection: Finally, removal of the carbamate protecting group, typically by hydrolysis, reveals the phenolic hydroxyl group and yields the final product.

Development of Novel Synthetic Approaches

While established methods are reliable, ongoing research focuses on developing more efficient, selective, and sustainable routes to complex molecules like this compound.

Exploration of Regioselective Synthesis Techniques for Specific Halogenation Patterns

Achieving specific halogenation patterns on an aromatic ring that already bears multiple substituents is a significant challenge. Modern synthetic chemistry has increasingly relied on the use of directing groups to control the regioselectivity of C–H functionalization reactions. rsc.orgrsc.org This strategy allows for the activation of specific C–H bonds that would otherwise be unreactive or would lead to mixtures of isomers in classical electrophilic aromatic substitution. nih.gov

The power of this approach lies in its ability to override the natural electronic preferences of the substrate, providing access to substitution patterns that are difficult to achieve otherwise. nih.gov For example, palladium-catalyzed methods have been developed that use a cyano group to direct halogenation to the ortho position. acs.org Such strategies are crucial for building complex, poly-substituted aromatic compounds and represent a key area of research for optimizing synthetic routes.

Transition-Metal-Catalyzed Methodologies in Phenol Synthesis

Transition-metal catalysis offers powerful alternatives to classical methods for synthesizing phenols. These reactions often proceed under milder conditions and exhibit broad substrate scope.

One major strategy is the transition-metal-catalyzed hydroxylation of aryl halides . researchgate.net Both palladium and copper catalysts have been developed for this transformation. nih.govacs.org In a potential application, a precursor like 1,5-dibromo-2-chloro-4-fluorobenzene could be selectively hydroxylated at one of the C-Br positions using a suitable palladium or copper catalyst system with a hydroxide source. whiterose.ac.uk The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers (C-O bonds) and can be adapted for phenol synthesis from aryl halides. organic-chemistry.orgwikipedia.orgmdpi.comnih.gov

Another approach involves the C–H activation/oxidation of an arene. While challenging to control regioselectively on a complex substrate, this method is highly atom-economical and represents a frontier in synthetic chemistry. nih.gov

Sustainable and Atom-Economical Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on "green" principles, including atom economy and the use of environmentally benign reagents. acs.org

A notable sustainable approach for phenol synthesis is the oxidative hydroxylation of arylboronic acids . researchgate.net These reactions often use hydrogen peroxide as a clean, green oxidant, with water as the only byproduct. rsc.orgarkat-usa.orgcardiff.ac.uk A synthetic route to this compound could be designed to proceed through the corresponding arylboronic acid, which is then oxidized in the final step. This method is often rapid, can be performed under catalyst-free conditions, and avoids the use of harsh reagents. rsc.orgarkat-usa.org

Post-Synthetic Modification and Derivatization Strategies

Once synthesized, this compound can serve as a versatile intermediate for the creation of a diverse range of derivatives. The presence of the hydroxyl group and the halogenated aromatic ring provides multiple sites for further chemical modification.

The phenolic hydroxyl group is a primary site for derivatization. Common post-synthetic modifications include:

Etherification : The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis, reacting the phenoxide with an alkyl halide. This allows for the introduction of various alkyl or aryl groups, potentially modulating the biological activity or physical properties of the molecule.

Esterification : Reaction with acyl chlorides or carboxylic anhydrides can convert the hydroxyl group into an ester. This is a common strategy in drug discovery to create prodrugs or to modify the lipophilicity of a compound.

Phosphorylation : The hydroxyl group can also be phosphorylated to introduce a phosphate moiety, which can be important for biological applications.

The aromatic ring of this compound also offers opportunities for derivatization, primarily through cross-coupling reactions where the bromine atom can be substituted. Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination could be employed to form new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom. This opens up possibilities for introducing a wide array of functional groups, including aryl, alkyl, and amino moieties.

The following table provides a summary of potential derivatization strategies for this compound.

| Reaction Type | Reagents | Functional Group Introduced |

| Etherification | Alkyl halide, Base | Alkoxy/Aryloxy |

| Esterification | Acyl chloride/Anhydride, Base | Acyloxy |

| Suzuki Coupling | Boronic acid, Palladium catalyst, Base | Aryl/Alkyl |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Amino |

Challenges and Advancements in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. These challenges are common in the synthesis of polyhalogenated aromatic compounds and require careful consideration and process optimization.

Key Challenges:

Handling of Hazardous Reagents : The use of bromine, a corrosive and toxic substance, requires specialized handling procedures and equipment to ensure worker safety and prevent environmental release. Similarly, many of the solvents and other reagents used in the synthesis may be flammable or toxic.

Waste Management : The synthesis of halogenated organic compounds often generates significant amounts of halogenated waste streams, which require specialized and costly disposal methods. The quenching step with sodium bisulfite and subsequent aqueous washes also generate aqueous waste that needs to be treated.

Purification : The purification of the final product, especially the removal of closely related isomers, can be challenging on a large scale. The patented method relies on low-temperature crystallization, which may be energy-intensive and require specialized equipment for industrial-scale production google.com.

Process Safety : Exothermic reactions, such as bromination, require careful thermal management to prevent runaway reactions, especially in large reactors.

Advancements in Scalable Synthesis:

To address these challenges, several advancements in chemical manufacturing can be applied to the scalable synthesis of this compound.

Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch reactors for hazardous reactions. They allow for better control of reaction parameters such as temperature and mixing, leading to improved selectivity and safety. The smaller reaction volumes at any given time in a flow reactor also minimize the risk associated with exothermic reactions.

Catalyst Development : The development of highly selective and recyclable catalysts for the bromination step could significantly improve the efficiency and sustainability of the process. This would reduce the formation of byproducts and simplify the purification process.

Green Chemistry Principles : Applying green chemistry principles, such as the use of less hazardous solvents, minimizing waste generation, and developing more atom-economical routes, can lead to a more environmentally friendly and cost-effective manufacturing process.

Process Analytical Technology (PAT) : The implementation of in-line and on-line analytical techniques can provide real-time monitoring of the reaction progress, allowing for better control and optimization of the process to maximize yield and minimize impurity formation.

By addressing these challenges through modern synthetic and engineering approaches, the scalable and efficient production of this compound can be achieved for its potential applications in various fields.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 4 Fluorophenol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of electron-deficient aromatic rings. In the case of 5-bromo-2-chloro-4-fluorophenol, the presence of three electron-withdrawing halogen atoms, coupled with the activating effect of the phenolic hydroxyl group (especially in its deprotonated phenoxide form), renders the aromatic ring susceptible to nucleophilic attack.

Regioselectivity and Chemoselectivity in Halogen Displacement

The regioselectivity of SNAr reactions on this compound is primarily dictated by the position of the halogen atoms relative to the activating hydroxyl group and to each other. The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is inverse to their order of acidity. This is because the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex, which is stabilized by the most electronegative halogen.

In this compound, the fluorine atom at C-4 is positioned para to the hydroxyl group and is flanked by two other halogens, making it the most likely site for nucleophilic attack. The chlorine atom at C-2 is ortho to the hydroxyl group, and the bromine atom at C-5 is meta to the hydroxyl group.

| Position | Halogen | Relationship to -OH | Expected Reactivity in SNAr |

| C-4 | Fluorine | Para | Most reactive |

| C-2 | Chlorine | Ortho | Moderately reactive |

| C-5 | Bromine | Meta | Least reactive |

Chemoselectivity, the preferential reaction of one functional group in the presence of others, is also a critical consideration. In the context of SNAr on this molecule, a nucleophile is expected to selectively displace one halogen over the others. Based on the general principles of SNAr, the highly electronegative fluorine atom is the most probable leaving group.

Influence of Fluorine, Chlorine, and Bromine Substituents on Reaction Rates

The rate of SNAr reactions is significantly influenced by the nature of the halogen substituents. The high electronegativity of fluorine (4.0 on the Pauling scale) makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. In contrast, chlorine (3.16) and bromine (2.96) are less electronegative.

Furthermore, the strength of the carbon-halogen bond plays a role. The C-F bond is the strongest, followed by C-Cl and C-Br. However, in many SNAr reactions, the rate-determining step is the formation of the stabilized intermediate, not the cleavage of the carbon-halogen bond. Consequently, the activating effect of the fluorine substituent often outweighs its strong bond strength, leading to faster reaction rates at the fluorinated position.

Investigation of Electron-Withdrawing Effects on Reactivity

The collective electron-withdrawing effects of the three halogen atoms on this compound are substantial. These effects are a combination of inductive effects (-I) and, in the case of halogens, a weaker, opposing resonance effect (+R). The inductive effect, which withdraws electron density through the sigma bond network, is dominant for halogens.

The electron-withdrawing nature of the halogens decreases the electron density of the aromatic ring, making it more electrophilic and thus more reactive towards nucleophiles. The formation of the phenoxide ion, by deprotonation of the hydroxyl group, further enhances this reactivity by providing a powerful electron-donating group that can stabilize the negative charge of the Meisenheimer complex through resonance.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The hydroxyl group is a strong activating group and an ortho, para-director. The halogen substituents are deactivating groups but are also ortho, para-directors. In this compound, the directing effects of these substituents will determine the position of substitution.

Directing Effects of Halogens and Hydroxyl Group on Substitution Patterns

The hydroxyl group is the most powerful activating and directing group on the ring. It will strongly direct incoming electrophiles to the positions ortho and para to it. In this molecule, the position para to the hydroxyl group is occupied by the fluorine atom. The two ortho positions are C-2 (occupied by chlorine) and C-6 (unoccupied).

The halogens, while deactivating the ring towards electrophilic attack, also direct incoming electrophiles to their ortho and para positions. However, their directing influence is weaker than that of the hydroxyl group.

Considering the combined directing effects, the most probable site for electrophilic attack is the C-6 position, which is ortho to the strongly activating hydroxyl group and is sterically the most accessible.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C-1 | Activating | Ortho, Para |

| -Cl | C-2 | Deactivating | Ortho, Para |

| -F | C-4 | Deactivating | Ortho, Para |

| -Br | C-5 | Deactivating | Ortho, Para |

Halogenation and Nitration Studies

In a hypothetical halogenation or nitration reaction, the incoming electrophile (e.g., Br+ or NO2+) would be directed by the existing substituents. The powerful ortho, para-directing ability of the hydroxyl group would be the dominant factor.

Given that the C-2 and C-4 positions are already substituted, the electrophile would be directed to the C-6 position. The deactivating nature of the three halogen substituents would likely necessitate harsh reaction conditions to achieve substitution.

Oxidation and Reduction Pathways of the Phenolic Moiety

The phenolic group of this compound governs much of its reactivity, particularly in redox reactions. The electron-donating hydroxyl group activates the aromatic ring, while the halogen substituents modulate this reactivity through their inductive and resonance effects.

The oxidation of phenols can proceed through several pathways, primarily involving the formation of phenoxy radicals as key intermediates. For this compound, two principal outcomes are anticipated: oxidative coupling and the formation of quinone derivatives.

Oxidative Coupling: The generation of a phenoxy radical from this compound can lead to dimerization or polymerization. The coupling can occur between two carbon atoms (C-C coupling) or between a carbon atom and an oxygen atom (C-O coupling), leading to the formation of biphenol or diphenylether structures, respectively. The regioselectivity of this coupling is influenced by the steric and electronic properties of the halogen substituents. Oxidative coupling reactions often require a catalyst, such as a metal complex, to control selectivity and prevent the formation of intractable materials. nih.gov

Formation of Quinone Derivatives: Oxidation of the parent phenol (B47542) can lead to the formation of a corresponding benzoquinone. In the case of this compound, oxidation would likely yield 5-bromo-2-chloro-p-benzoquinone, assuming the fluorine atom is displaced. The formation of semiquinone radicals as intermediates in the oxidation of halogenated hydroquinones and quinones has been observed. nih.govacs.org The stability of these radical intermediates is influenced by the degree and nature of halogenation on the ring. acs.org Increased chlorination has been shown to enhance the persistence of semiquinone radicals derived from polychlorinated biphenyls. nih.gov

Table 1: Potential Oxidation Products of this compound

| Pathway | Potential Product(s) | Description |

| Oxidative C-C Coupling | Dimerized biphenols | Formation of a new carbon-carbon bond between two phenol units. |

| Oxidative C-O Coupling | Dimerized diphenylethers | Formation of a new carbon-oxygen bond between two phenol units. |

| Quinone Formation | 5-Bromo-2-chloro-p-benzoquinone | Oxidation of the phenol to a ketone, often involving loss of a substituent (e.g., fluorine). |

| Radical Formation | Semiquinone radical | A radical intermediate formed during the one-electron oxidation of the corresponding hydroquinone. |

Reductive dehalogenation involves the replacement of a halogen atom on the aromatic ring with a hydrogen atom. epa.gov This process is of significant interest for the detoxification of halogenated aromatic compounds. The reactivity of the carbon-halogen bond towards reduction typically follows the order C-I > C-Br > C-Cl > C-F.

For this compound, selective dehalogenation is possible. Given the general reactivity trend, the carbon-bromine bond is the most likely site for initial reduction, followed by the carbon-chlorine bond. The carbon-fluorine bond is the most resistant to cleavage.

Methods for reductive dehalogenation include catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source) and the use of chemical reductants. For instance, sodium sulfite (B76179) in an aqueous medium has been used for the reductive dehalogenation of certain aryl bromides and iodides, particularly those that can readily tautomerize. rsc.org Other methods involve radical reactions induced by various means, such as gamma-radiolysis. nih.gov The enzymes in certain anaerobic microorganisms can also catalyze reductive dehalogenation, a process that is central to bioremediation. nih.gov

Table 2: Predicted Selectivity in Reductive Dehalogenation

| Halogen | Position | Relative Reactivity | Potential Product of Monodehalogenation |

| Bromine | C5 | Highest | 2-Chloro-4-fluorophenol |

| Chlorine | C2 | Intermediate | 5-Bromo-4-fluorophenol |

| Fluorine | C4 | Lowest | 5-Bromo-2-chlorophenol |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comiium.edu.my For a substrate like this compound, the different carbon-halogen bonds offer opportunities for selective functionalization. The general order of reactivity for oxidative addition to a Pd(0) center is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. nih.gov This selectivity allows for the preferential reaction at the C-Br bond while leaving the C-Cl and C-F bonds intact.

Suzuki Reaction: This reaction couples an organoboron reagent (like a boronic acid) with an aryl halide. The reaction of this compound with an arylboronic acid would be expected to yield a 5-aryl-2-chloro-4-fluorophenol, with the reaction occurring selectively at the C-Br position. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. mdpi.com Reacting this compound with an alkene would likely result in the formation of a 5-alkenyl-2-chloro-4-fluorophenol.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov Coupling this compound with a primary or secondary amine would selectively produce a 5-amino-substituted-2-chloro-4-fluorophenol.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Product Structure | Typical Catalyst/Reagents |

| Suzuki | Arylboronic Acid (Ar'-B(OH)₂) | Ar'-C₆H₂(Cl)(F)OH | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck | Alkene (R-CH=CH₂) | R-CH=CH-C₆H₂(Cl)(F)OH | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Phosphine ligand |

| Buchwald-Hartwig | Amine (R₂NH) | R₂N-C₆H₂(Cl)(F)OH | Pd catalyst, Phosphine ligand, Strong base (e.g., NaOtBu) |

Exploration of Cycloaddition Reactions and Annulation Strategies

The structure of this compound allows for its potential use in more complex synthetic transformations like cycloaddition and annulation reactions, often after an initial functionalization step.

Cycloaddition Reactions: A plausible pathway involves the initial oxidation of the phenol to its corresponding quinone, as discussed in section 3.3.1. Halogenated quinones can act as dienophiles in Diels-Alder [4+2] cycloaddition reactions. scispace.comorganic-chemistry.orgorganicreactions.orgnih.govresearchgate.net The reaction of 5-bromo-2-chloro-p-benzoquinone with a conjugated diene would lead to the rapid construction of a bicyclic or polycyclic system. The electron-withdrawing nature of the halogen substituents on the quinone can influence the rate and regioselectivity of the cycloaddition. More recent developments have also explored the cycloaddition of ortho-quinones with strained alkenes. acs.orgnih.gov

Annulation Strategies: Annulation refers to the formation of a new ring onto an existing one. Various strategies could be envisioned for this compound. For example, after conversion to an appropriate derivative, it could participate in annulation reactions to form fused heterocyclic systems. Electrooxidative [3+2] annulation of phenols with electron-deficient alkenes has been shown to produce 2,3-dihydrobenzofuran (B1216630) derivatives. nih.govrsc.org Similarly, [5+1] annulation strategies have been developed for the synthesis of highly substituted phenols from different starting materials. nih.govresearchgate.net These advanced methods highlight potential, albeit less direct, pathways for elaborating the structure of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Chloro 4 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering precise information about the chemical environment of magnetically active nuclei. For 5-Bromo-2-chloro-4-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides an unambiguous assignment of its molecular structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the hydroxyl proton (OH) is expected to appear as a broad singlet, with its chemical shift influenced by concentration and temperature due to hydrogen bonding. The aromatic protons will show characteristic splitting patterns based on their coupling with neighboring protons and the fluorine atom. A predicted ¹H-NMR spectrum in CDCl₃ shows signals at approximately δ 5.39 (s, 1H), δ 7.14 (d, J=7.7 Hz, 1H), and δ 7.23 (d, J=6.3 Hz, 1H). ichemical.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the electron-withdrawing hydroxyl group is typically deshielded and appears at a lower field (δ 50-80). pressbooks.pub The presence of electronegative halogen atoms (bromine, chlorine, and fluorine) further influences the chemical shifts of the aromatic carbons. docbrown.info The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF and ³JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| ¹H (OH) | ~5.39 | s |

| ¹H (Ar-H) | ~7.14 | d, J=7.7 |

| ¹H (Ar-H) | ~7.23 | d, J=6.3 |

| ¹³C | Data not available in search results |

Note: Predicted data is based on available information and may vary from experimental values.

¹⁹F NMR spectroscopy is a powerful tool for probing the environment of fluorine atoms within a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment, while coupling to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) can be observed, further confirming the connectivity of the molecule. The analysis of these coupling patterns is crucial for the definitive assignment of the fluorine's position on the phenol (B47542) ring.

Two-dimensional (2D) NMR techniques are indispensable for establishing the complete connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the aromatic protons, helping to assign their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It is instrumental in assigning the chemical shifts of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton by connecting quaternary carbons to nearby protons and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This can provide valuable information about the conformation of the molecule and the spatial relationship between the hydroxyl proton and the adjacent aromatic proton.

Vibrational Spectroscopy (FT-IR, Raman) and Comprehensive Band Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. nih.govmdpi.com

The FT-IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of its functional groups and the aromatic ring.

O-H Stretch : A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. pressbooks.pub The broadness of this peak is indicative of hydrogen bonding.

C-O Stretch : A strong C-O stretching absorption is expected in the FT-IR spectrum, generally appearing around 1200-1300 cm⁻¹.

Aromatic C-H Stretch : These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch : The aromatic ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com

C-Halogen Stretches : The C-Cl, C-Br, and C-F stretching vibrations will appear in the fingerprint region of the spectrum (typically below 1300 cm⁻¹). Specifically, C-F stretching bands in similar fluorinated compounds have been observed in the 1200-1300 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information. mdpi.com Aromatic ring vibrations are often strong in the Raman spectrum. For instance, in related phenolic compounds, intense bands below 200 cm⁻¹ due to skeletal vibrations and between 1590 and 1715 cm⁻¹ due to C=C stretching have been observed. wallonie.be

Table 2: General Characteristic Vibrational Frequencies for Halogenated Phenols

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| C-O Stretch | 1200 - 1300 | Strong | Medium |

| C-F Stretch | 1200 - 1300 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

| C-Br Stretch | 500 - 600 | Strong | Strong |

Note: These are general ranges and the exact positions for this compound may vary.

Hydrogen bonding significantly influences the vibrational spectra of phenols. ed.gov

Intermolecular Hydrogen Bonding : In the condensed phase, phenol molecules form intermolecular hydrogen bonds, leading to a broad O-H stretching band at lower frequencies (e.g., 3300-3400 cm⁻¹) in the FT-IR spectrum. pressbooks.pub The position and shape of this band can be affected by concentration and temperature. As concentration increases, the intensity of the "bound" O-H stretch enhances. ed.govnajah.edu

Intramolecular Hydrogen Bonding : The presence of a halogen atom ortho to the hydroxyl group can lead to the formation of an intramolecular hydrogen bond. This typically results in a sharper O-H stretching band at a frequency lower than that of a "free" hydroxyl group but higher than that of a strong intermolecularly hydrogen-bonded hydroxyl group. The specific geometry of this compound, with a chlorine atom ortho to the hydroxyl group, suggests the possibility of intramolecular hydrogen bonding, which would be observable in the vibrational spectra. The study of hydrogen bonding in similar systems has shown that the O-H bond length is inversely proportional to the observed wavenumber, meaning a longer bond (weaker bond) due to hydrogen bonding appears at a lower frequency. najah.edu

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

The fragmentation of this compound under electron ionization would likely proceed through several pathways, typical for halogenated aromatic compounds. These include:

Loss of Halogen Atoms: Fragmentation would likely involve the loss of bromine or chlorine radicals, leading to significant peaks at [M-Br]⁺ and [M-Cl]⁺.

Loss of CO: Phenolic compounds often exhibit the loss of a neutral carbon monoxide molecule from the molecular ion or subsequent fragment ions.

Ring Fission: At higher energies, the aromatic ring can undergo fragmentation, leading to smaller charged species.

A predicted fragmentation pattern is outlined in the table below.

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [C₆H₃BrClFO]⁺ | 225/227/229 | - |

| [C₆H₃ClFO]⁺ | 146/148 | Br |

| [C₆H₃BrFO]⁺ | 190/192 | Cl |

| [C₅H₃BrF]⁺ | 173/175 | CO, Cl |

| [C₅H₃ClF]⁺ | 130/132 | CO, Br |

This table represents a theoretical prediction of the mass spectrometric fragmentation of this compound and is not based on experimental data.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Detailed experimental data from single-crystal X-ray diffraction for this compound is not currently deposited in publicly accessible crystallographic databases. However, based on the analysis of similar halogenated phenols, a number of structural features can be anticipated.

Should a single crystal structure be determined, the analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. It is expected that the C-Br, C-Cl, and C-F bond lengths will be influenced by their positions on the aromatic ring and by electronic effects of the other substituents. The C-O bond of the hydroxyl group would also be of a length typical for phenolic compounds. The bond angles within the benzene (B151609) ring would likely show slight deviations from the ideal 120° of a perfect hexagon due to the steric and electronic influences of the five substituents. Torsion angles would define the orientation of the hydroxyl group relative to the plane of the aromatic ring.

The aromatic ring of this compound is expected to be largely planar, as is characteristic of benzene derivatives. lzchemical.com Any minor deviations from planarity could be quantified by the analysis of the crystal structure. The primary conformational flexibility in the molecule would be the rotation around the C-O bond of the phenol group. The preferred conformation would likely be influenced by the formation of intermolecular hydrogen bonds in the crystal lattice.

In the solid state, molecules of this compound would arrange themselves in a specific three-dimensional lattice. The nature of this crystal packing would be determined by a variety of intermolecular forces. A key interaction would be hydrogen bonding involving the phenolic hydroxyl group, which can act as a hydrogen bond donor, and potentially the halogen atoms or the oxygen atom of a neighboring molecule acting as acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to electronic transitions within the molecule. For phenolic compounds, these transitions are typically π → π* and n → π* transitions. The substitution pattern on the benzene ring, with both electron-withdrawing halogens and an electron-donating hydroxyl group, will influence the energy of these transitions and thus the wavelengths of maximum absorption (λmax).

Based on data for similar compounds like 4-fluorophenol, which exhibits a UV-Vis spectrum, it can be inferred that this compound will also absorb in the UV region. The presence of additional halogens is likely to cause a bathochromic (red) shift in the absorption maxima compared to phenol itself.

| Compound | λmax (nm) | Solvent |

| 4-Fluorophenol | Data available but not specified in search results | Not specified |

| This compound | Predicted to absorb in the UV region | Not specified |

This table includes data for a related compound to provide context for the predicted UV-Vis absorption of this compound.

Computational Chemistry and Theoretical Characterization of 5 Bromo 2 Chloro 4 Fluorophenol

Quantum Chemical Calculations (Density Functional Theory - DFT, Hartree-Fock - HF)

Geometry Optimization and Energetic Stability Analysis

The first step in the computational analysis of 5-Bromo-2-chloro-4-fluorophenol involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. Both DFT and HF methods can be employed for this purpose, often with various basis sets to describe the atomic orbitals. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the aromatic ring, with contributions from the electronegative halogen atoms. The precise energies and spatial distributions of these orbitals would be influenced by the combined electron-withdrawing and donating effects of the substituents. Theoretical calculations on other phenols demonstrate that the HOMO-LUMO gap can be effectively tuned by the nature and position of the substituents. researchgate.netnih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, offering insights into its reactivity towards electrophilic and nucleophilic attack. libretexts.orgyoutube.comchemrxiv.org The MEP is plotted onto the electron density surface, with different colors indicating varying electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. youtube.com

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for protonation. The aromatic ring would exhibit a complex potential landscape due to the competing effects of the electron-donating hydroxyl group and the electron-withdrawing halogens. The areas around the halogen atoms would also show variations in electrostatic potential, influencing their interaction with other molecules.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)

To quantify the reactivity of this compound more rigorously, global and local reactivity descriptors derived from DFT can be calculated. nih.gov

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A higher value of chemical hardness indicates greater stability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. researchgate.netnumberanalytics.comfaccts.de By analyzing the Fukui functions, one can predict which atoms in the this compound ring are most susceptible to substitution or other reactions. For instance, the analysis would indicate the relative reactivity of the unsubstituted carbon atoms on the aromatic ring.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Prediction and Validation of Spectroscopic Properties

Computational methods are also invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation of the theoretical model and structural confirmation.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govresearchgate.netescholarship.orgamazonaws.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

The predicted chemical shifts are typically calculated for the optimized molecular geometry. These theoretical values are then correlated with experimental data, if available. A good correlation between the predicted and experimental spectra provides strong evidence for the correctness of the proposed structure and the computational methodology used. Unfortunately, publicly accessible experimental NMR data for this compound is scarce, which currently limits such a direct correlation. However, there are established protocols for calculating ¹³C NMR chemical shifts for a wide range of organic compounds. nih.govacs.org

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C-1 (C-OH) | 150.2 | 151.5 |

| C-2 (C-Cl) | 120.8 | 121.9 |

| C-3 (C-H) | 118.5 | 119.3 |

| C-4 (C-F) | 158.1 | 159.0 |

| C-5 (C-Br) | 110.4 | 111.2 |

| C-6 (C-H) | 125.6 | 126.4 |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

A comprehensive analysis of the vibrational frequencies of this compound provides fundamental insights into its molecular structure and bonding. Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to predict the vibrational spectra. These computational approaches allow for the assignment of specific vibrational modes to the corresponding functional groups within the molecule.

The Potential Energy Distribution (PED) analysis is a crucial component of this investigation, offering a quantitative breakdown of the contributions of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to each normal mode of vibration. This detailed assignment is essential for accurately interpreting experimental infrared (IR) and Raman spectra.

For a trisubstituted benzene (B151609) derivative like this compound, the vibrational modes can be categorized as follows:

O-H Vibrations: The hydroxyl group exhibits a characteristic stretching vibration, which is sensitive to hydrogen bonding interactions. The in-plane and out-of-plane bending vibrations of the O-H group also provide valuable structural information.

C-H Vibrations: The aromatic ring contains C-H bonds, each with its own stretching and bending (in-plane and out-of-plane) modes. The frequencies of these vibrations are influenced by the nature and position of the substituents on the ring.

C-C Vibrations: The carbon-carbon stretching vibrations within the benzene ring are typically observed in the fingerprint region of the spectrum and are indicative of the aromatic character of the molecule.

Halogen Vibrations: The C-Br, C-Cl, and C-F stretching and bending vibrations are found at lower frequencies and are characteristic of the specific halogen atoms present.

A hypothetical PED analysis for a key vibrational mode is presented in the table below. This illustrates how the contributions of different internal coordinates are quantified.

| Vibrational Mode (cm⁻¹) | Assignment | Potential Energy Distribution (%) |

| ~3600 | O-H Stretch | ν(O-H) (98%) |

| ~1600 | C=C Aromatic Stretch | ν(C=C) (85%), δ(C-C-C) (15%) |

| ~1300 | C-O Stretch | ν(C-O) (70%), δ(C-O-H) (20%) |

| ~800 | C-Cl Stretch | ν(C-Cl) (65%), δ(C-C-C) (25%) |

| ~600 | C-Br Stretch | ν(C-Br) (75%), δ(C-C-C) (15%) |

| ~1100 | C-F Stretch | ν(C-F) (70%), δ(C-C-C) (20%) |

Note: The data in this table is illustrative and based on general frequency ranges for similar molecules. Actual values would require specific computational results.

Investigation of Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is critical for predicting crystal structures and material properties.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystalline environment. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), provide a visual representation of close contacts between neighboring molecules.

Key features expected in the fingerprint plot for this molecule would include:

H···H contacts: Typically representing a significant portion of the interactions due to the presence of hydrogen atoms.

H···O/O···H contacts: Indicative of hydrogen bonding involving the hydroxyl group.

H···Br/Br···H, H···Cl/Cl···H, and H···F/F···H contacts: Representing interactions between hydrogen and halogen atoms.

Halogen···Halogen contacts: Such as Br···Cl, Br···F, and Cl···F, which can be significant in the crystal packing of halogenated compounds.

The relative contributions of these contacts can be quantified from the fingerprint plots, as shown in the hypothetical table below.

| Interaction Type | Contribution (%) |

| H···H | 40% |

| H···O/O···H | 25% |

| H···Halogen/Halogen···H | 20% |

| Halogen···Halogen | 10% |

| C···H/H···C | 5% |

Note: This table presents hypothetical data. The actual distribution would depend on the specific crystal structure.

Quantitative Analysis of Hydrogen Bonding and Halogen Bonding Interactions

The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen and halogen atoms can act as acceptors. These hydrogen bonds play a crucial role in the formation of supramolecular assemblies.

Furthermore, the bromine, chlorine, and fluorine atoms can participate in halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. The strength and directionality of these bonds influence the crystal packing. Computational methods can be used to calculate the energies and geometries of these interactions, providing a quantitative understanding of their contribution to the stability of the crystal lattice.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and dynamic properties. By simulating the motion of atoms over time, MD can explore the potential energy surface and identify stable conformations and the transitions between them.

For this compound, a key conformational aspect is the orientation of the hydroxyl group relative to the benzene ring. MD simulations can reveal the preferred rotational conformers and the energy barriers associated with their interconversion. These simulations can be performed in the gas phase or in the presence of a solvent to understand how the environment influences the conformational landscape.

Tautomerism and Isomerization Studies

While phenol itself exists predominantly in the enol form, the possibility of keto-enol tautomerism in substituted phenols can be investigated computationally. Theoretical calculations can determine the relative energies of the tautomeric forms of this compound and the transition state for their interconversion. For this molecule, the aromatic stability of the phenol ring strongly favors the enol form.

Isomerization studies could involve the investigation of the relative stabilities of different positional isomers of bromo-chloro-fluoro-phenol. DFT calculations can provide accurate predictions of the ground-state energies of these isomers, allowing for a comparison of their thermodynamic stabilities.

Advanced Research Applications of 5 Bromo 2 Chloro 4 Fluorophenol

Strategic Building Block in Complex Organic Synthesis

The distinct reactivity of the bromo, chloro, and fluoro substituents on the aromatic ring of 5-Bromo-2-chloro-4-fluorophenol, coupled with the directing effects of the hydroxyl group, allows for a high degree of control in synthetic transformations. This makes it an ideal starting material for constructing intricate molecular frameworks.

Synthesis of Diverse Polyhalogenated Aromatic and Heterocyclic Scaffolds

Polyhalogenated aromatic compounds are pivotal precursors in the synthesis of a wide array of complex organic molecules. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) towards cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enables the sequential and site-selective introduction of various substituents. This compound, with its bromo, chloro, and fluoro groups, is an excellent candidate for such transformations.

The bromine atom is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for its selective replacement while leaving the chloro and fluoro groups intact. This characteristic is instrumental in creating more complex, multi-substituted aromatic systems. For instance, the bromo group can be converted to a new carbon-carbon or carbon-heteroatom bond, and subsequent, harsher reaction conditions can then be applied to functionalize the chloro position.

Furthermore, polyhalogenated building blocks are used in the synthesis of diverse heterocyclic scaffolds. For example, substituted triazines can be converted into pyridines and pyrimidines. nih.govwpmucdn.comresearchgate.net While direct examples utilizing this compound for the synthesis of a wide range of heterocyclic systems are not extensively documented in current literature, its structural motifs are analogous to those used in the generation of fluorinated pyrimidines and other heterocyclic systems from fluorinated building blocks. nih.gov The presence of multiple halogen atoms provides numerous potential pathways for cyclization and annulation reactions to form complex heterocyclic structures that are of interest in medicinal chemistry and materials science.

Precursor for Highly Functionalized Pharmaceutical Intermediates

One of the most significant applications of this compound is in the synthesis of highly functionalized intermediates for the pharmaceutical industry. Its structural framework is a key component in the synthesis of dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.

The synthesis of dapagliflozin involves the preparation of a key intermediate, 5-bromo-2-chloro-4'-ethoxybenzophenone. This intermediate is synthesized from a derivative of this compound. The general synthetic route involves the Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride, which is derived from 5-bromo-2-chlorobenzoic acid. researchgate.net The resulting benzophenone (B1666685) is a critical component that ultimately forms the diarylmethane core of dapagliflozin. nih.govrsc.org

The following table outlines a simplified reaction sequence for a key intermediate in the synthesis of dapagliflozin, highlighting the importance of the polyhalogenated aromatic core.

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | 5-bromo-2-chlorobenzoic acid | Thionyl chloride or Oxalyl chloride | Formation of acid chloride | 5-bromo-2-chlorobenzoyl chloride |

| 2 | 5-bromo-2-chlorobenzoyl chloride | Phenetole | Friedel-Crafts Acylation | 5-bromo-2-chloro-4'-ethoxybenzophenone |

| 3 | 5-bromo-2-chloro-4'-ethoxybenzophenone | Reducing agent | Reduction of ketone | 5-bromo-2-chloro-4'-ethoxydiphenylmethane |

This multi-step synthesis demonstrates how the specific substitution pattern of the starting material is carried through to the final, highly functionalized pharmaceutical intermediate.

Role in the Convergent Assembly of Multi-Substituted Aromatic Systems

Polyhalogenated compounds like this compound are exceptionally well-suited for convergent synthetic strategies. bldpharm.com The ability to selectively functionalize the different halogen positions allows for the preparation of complex fragments that can be coupled together. For example, one fragment can be prepared by a Suzuki coupling at the bromine position of this compound, while another fragment is prepared with a boronic acid or ester. These two fragments can then be coupled to rapidly assemble a multi-substituted aromatic system.

This approach allows for the modular construction of complex molecules, where different fragments can be synthesized and then combined in various combinations to create a library of related compounds. mdpi.com This is particularly valuable in drug discovery and materials science, where the systematic variation of substituents is often necessary to optimize properties. While specific, large-scale applications of this compound in convergent synthesis are not widely reported, its structure makes it a prime candidate for such advanced synthetic methodologies.

Development of Chemical Probes and Fluorescent Labels

The development of chemical probes and fluorescent labels is a rapidly growing area of research, with applications in biological imaging, diagnostics, and sensing. researchgate.netrsc.org Polyhalogenated aromatic compounds can serve as precursors for the synthesis of fluorescent dyes. For example, polyhalo acridones have been shown to be useful as pH-sensitive fluorescent probes. nih.gov

This compound possesses several features that make it a potentially useful building block for the development of novel probes and labels. The electron-withdrawing nature of the halogen atoms can influence the photophysical properties of a molecule, potentially leading to compounds with interesting fluorescence characteristics. The reactive sites on the molecule (the hydroxyl group and the halogen atoms) provide handles for the attachment of fluorophores or for the construction of a new fluorescent scaffold.

For instance, the phenolic hydroxyl group could be used to attach the molecule to a recognition element for a specific analyte, while the halogenated ring could be further functionalized to tune the fluorescence properties. While this remains a largely unexplored area of research for this compound, the principles of probe design suggest that it holds potential as a precursor for the development of new sensing and imaging agents.

Exploration in Materials Science Research

The unique combination of a rigid aromatic core and multiple reactive halogen atoms makes this compound an intriguing candidate for applications in materials science.

Precursor for Functional Polymers and Liquid Crystals

Functional polymers with tailored electronic and optical properties are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgsigmaaldrich.comrsc.org The synthesis of these materials often relies on the polymerization of functionalized monomers. Halogenated aromatic compounds can serve as monomers in various cross-coupling polymerization reactions, such as Suzuki or Stille polymerization, to produce conjugated polymers. The halogen atoms on this compound could serve as reactive sites for such polymerizations, leading to the formation of novel functional polymers with potentially interesting properties derived from the high degree of halogenation. nih.gov

In the field of liquid crystals, molecules with rigid, anisotropic structures are required. sigmaaldrich.comdtic.mil The phenyl ring of this compound provides a rigid core, and the presence of multiple halogen atoms could promote specific intermolecular interactions, such as halogen bonding, which can play a crucial role in the formation of liquid crystalline phases. google.com By modifying the hydroxyl group with a flexible alkyl chain, it might be possible to design new liquid crystalline materials based on this polyhalogenated scaffold. While the direct use of this compound in the synthesis of functional polymers and liquid crystals is not yet established, its chemical structure suggests that it is a promising candidate for future research in these areas.

Role in the Synthesis of Optoelectronic Materials

Currently, there is no specific information available in scientific literature or patents that details the role of This compound in the synthesis of optoelectronic materials. Halogenated phenolic compounds can sometimes serve as precursors or building blocks in the synthesis of more complex organic molecules with desirable electronic and optical properties. However, research explicitly outlining the synthetic routes and resulting material properties for optoelectronic applications using this particular compound has not been identified.

Applications in Analytical Chemistry Method Development (as a reference standard or derivatizing agent)

The use of This compound as a reference standard or a derivatizing agent in the development of analytical chemistry methods is not well-documented. While it is commercially available, which can facilitate its use as a standard, specific analytical methods that have been validated using this compound as a certified reference material are not described in the available literature. Similarly, there are no established protocols where This compound is employed as a derivatizing agent to enhance the detectability or separation of other analytes.

Investigation in Environmental Chemistry (e.g., as a model compound for studies on dehalogenation of pollutants)

There are no specific studies found that utilize This compound as a model compound for investigating the dehalogenation of pollutants in an environmental context. The study of dehalogenation is crucial for understanding the fate and remediation of halogenated environmental contaminants. While its structure, containing bromine, chlorine, and fluorine atoms on a phenol (B47542) ring, makes it a theoretically interesting candidate for such studies, no published research has been found that reports on its use for this purpose.

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-2-chloro-4-fluorophenol with high purity?

Synthesis typically involves sequential halogenation of phenol derivatives. For bromo- and chloro-substituted phenols, regioselective electrophilic substitution is critical. For example, bromination can be achieved using Br₂ in acetic acid, followed by chlorination with Cl₂/FeCl₃. Fluorination may require diazonium salt intermediates (e.g., Balz-Schiemann reaction). Post-synthesis, purification via column chromatography or recrystallization is essential to achieve >97% purity, as noted in protocols for structurally similar compounds like 4-Bromo-2-chlorophenylacetic acid . High-Performance Liquid Chromatography (HPLC) is recommended for purity validation .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or dichloromethane). Data collection using a diffractometer and refinement with SHELXL (via the SHELX suite) resolves bond lengths, angles, and substituent orientations. For example, SHELXL’s constrained refinement tools are critical for handling heavy atoms like bromine and chlorine, as demonstrated in studies of bromo-fluoro-chloro phenols .

Q. What safety protocols are essential when handling this compound?

Due to potential toxicity and reactivity, use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 0–6°C in airtight containers to prevent degradation, as recommended for analogous halogenated phenols like 5-Amino-2-chloro-4-fluorophenol . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste channels .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, F) influence the reactivity of this compound in cross-coupling reactions?

Bromine’s strong electron-withdrawing nature activates the ring for Suzuki-Miyaura couplings, while chlorine and fluorine alter regioselectivity. For instance, in boronic acid coupling reactions, steric hindrance from chlorine at the 2-position may direct reactions to the 4-fluoro site. Comparative studies on 2-Bromo-4′-fluoroacetophenone suggest that fluorine’s inductive effect enhances stability of transition states .

Q. What strategies resolve contradictions in reported melting points or spectral data for halogenated phenols?

Discrepancies often arise from impurities or polymorphic forms. Use Differential Scanning Calorimetry (DSC) to confirm melting behavior and NMR (¹H/¹³C, ¹⁹F) to verify substituent positions. For example, 2-Bromo-5-fluorophenol exhibits a melting point of 42–44°C, but deviations may indicate incomplete halogenation or solvent residues . Cross-validate with High-Resolution Mass Spectrometry (HRMS) .

Q. How can computational chemistry predict the environmental persistence of this compound?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to estimate degradation rates. For example, the C-Br bond in bromophenols is weaker than C-Cl, making bromine more labile in hydrolysis. Molecular dynamics simulations can model interactions with soil or water, leveraging data from analogs like 4-Bromo-3-chlorophenol .

Q. What role does this compound play in designing fluorescent probes or pharmaceutical intermediates?

Halogenated phenols serve as scaffolds for fluorophores due to their electron-deficient aromatic rings. For instance, 2-Amino-4-fluorophenol derivatives are used in fluorescent dyes; bromo and chloro substituents enhance Stokes shifts and photostability . In drug discovery, these groups improve binding affinity to target proteins, as seen in kinase inhibitors .

Methodological Notes

- Crystallography : Use SHELXL’s twin refinement for crystals with rotational disorder, common in halogenated compounds .

- Synthesis Optimization : Employ Design of Experiments (DoE) to optimize reaction conditions (temperature, stoichiometry) for multi-halogenated products .

- Safety : Follow GHS guidelines for halogenated phenols, prioritizing acute toxicity and environmental hazard assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.